tert-Butyl 4-bromo-5-methyl-1H-indole-1-carboxylate
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Overview
Description
tert-Butyl 4-bromo-5-methyl-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . The resulting 4-bromo-5-methylindole is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired compound .
Industrial Production Methods
Industrial production of tert-Butyl 4-bromo-5-methyl-1H-indole-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-bromo-5-methyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Coupling Reactions: The compound can participate in Suzuki, Heck, and Sonogashira coupling reactions to form complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of 4-azido-5-methylindole or 4-thio-5-methylindole derivatives.
Oxidation: Formation of indole-2,3-diones.
Reduction: Formation of indolines.
Coupling: Formation of biaryl or alkyne-linked indole derivatives.
Scientific Research Applications
tert-Butyl 4-bromo-5-methyl-1H-indole-1-carboxylate has diverse applications in scientific research:
Medicinal Chemistry: Used as a building block for synthesizing potential drug candidates targeting various diseases.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Material Science: Utilized in the development of organic semiconductors and light-emitting materials.
Biological Studies: Employed in the study of indole-based biological pathways and enzyme inhibitors.
Mechanism of Action
The mechanism of action of tert-Butyl 4-bromo-5-methyl-1H-indole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites of target proteins . The bromine atom and tert-butyl ester group can enhance binding affinity and selectivity through hydrophobic interactions and steric effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5-bromo-1H-indole-1-carboxylate
- tert-Butyl 5-methoxy-1H-indole-1-carboxylate
- tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate
Uniqueness
tert-Butyl 4-bromo-5-methyl-1H-indole-1-carboxylate is unique due to the presence of both a bromine atom and a methyl group on the indole ring. This combination allows for selective functionalization and modification, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C14H16BrNO2 |
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Molecular Weight |
310.19 g/mol |
IUPAC Name |
tert-butyl 4-bromo-5-methylindole-1-carboxylate |
InChI |
InChI=1S/C14H16BrNO2/c1-9-5-6-11-10(12(9)15)7-8-16(11)13(17)18-14(2,3)4/h5-8H,1-4H3 |
InChI Key |
ISQSBMQUNQWAAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)N(C=C2)C(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
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